3-(2-Hydroxypropan-2-yl)benzoic acid 3-(2-Hydroxypropan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 40912-34-3
VCID: VC21396634
InChI: InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12)
SMILES: CC(C)(C1=CC=CC(=C1)C(=O)O)O
Molecular Formula: C10H12O3
Molecular Weight: 180.2g/mol

3-(2-Hydroxypropan-2-yl)benzoic acid

CAS No.: 40912-34-3

Cat. No.: VC21396634

Molecular Formula: C10H12O3

Molecular Weight: 180.2g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxypropan-2-yl)benzoic acid - 40912-34-3

Specification

CAS No. 40912-34-3
Molecular Formula C10H12O3
Molecular Weight 180.2g/mol
IUPAC Name 3-(2-hydroxypropan-2-yl)benzoic acid
Standard InChI InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12)
Standard InChI Key ODJJXKURUDQRLO-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC(=C1)C(=O)O)O
Canonical SMILES CC(C)(C1=CC=CC(=C1)C(=O)O)O

Introduction

Chemical Identity and Structure

Basic Information

3-(2-Hydroxypropan-2-yl)benzoic acid is a benzoic acid derivative with a tertiary alcohol functional group. It is also known as 3-(1-hydroxy-1-methylethyl)benzoic acid in some chemical databases and literature. The compound consists of a benzoic acid core with a 2-hydroxypropan-2-yl substituent at the meta (3) position of the benzene ring. This arrangement creates a molecule with both acidic characteristics from the carboxyl group and hydrogen bonding capabilities through the hydroxyl functionality.

Identification Parameters

The compound has several specific identifiers that allow for precise chemical identification in databases and literature. These identifiers are crucial for researchers to ensure they are working with the correct compound.

Table 1: Identification Parameters of 3-(2-Hydroxypropan-2-yl)benzoic acid

ParameterValue
Chemical Abstract Service (CAS) Number40912-34-3
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.2 g/mol
SMILES NotationCC(C)(C1=CC=CC(=C1)C(=O)O)O
InChIInChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12)
InChIKeyODJJXKURUDQRLO-UHFFFAOYSA-N

The molecular formula C₁₀H₁₂O₃ indicates that the molecule contains ten carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The arrangement of these atoms gives the compound its distinctive chemical properties and reactivity patterns.

Physical and Spectroscopic Properties

Spectroscopic Data

Spectroscopic analysis provides valuable information about the structural characteristics of 3-(2-Hydroxypropan-2-yl)benzoic acid. Mass spectrometry data reveals important details about the compound's molecular fragmentation patterns.

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺181.08592138.0
[M+Na]⁺203.06786149.0
[M+NH₄]⁺198.11246145.0
[M+K]⁺219.04180145.1
[M-H]⁻179.07136137.8
[M+Na-2H]⁻201.05331143.2
[M]⁺180.07809139.4
[M]⁻180.07919139.4

This collision cross-section data is valuable for analytical chemists using ion mobility spectrometry or similar techniques to identify and characterize this compound in complex mixtures . The variation in cross-section values across different adducts reflects the influence of ionization on the three-dimensional structure of the molecule.

Synthesis Methodologies

General Synthetic Approach

The synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid typically involves starting from 3-acetylbenzoic acid as the primary precursor. The synthetic route employs organometallic chemistry principles, specifically using Grignard reagents to create the tertiary alcohol functionality. This approach represents a common method for introducing tertiary alcohol groups into aromatic systems .

Detailed Synthesis Procedure

A documented synthesis procedure involves the reaction of 3-acetylbenzoic acid with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) under controlled temperature conditions. The detailed protocol includes the following steps:

  • Preparation of a solution containing 3-acetylbenzoic acid (100 mg, 609.17 μmol) in THF (4 mL)

  • Dropwise addition of methylmagnesium bromide (3 M, 1.02 mL) at 0°C

  • Stirring of the reaction mixture at 70°C for 2 hours

  • Quenching the reaction by adding HCl (2 N) solution (3 mL)

  • Dilution with NaOH (4 N) solution (4 mL) followed by extraction with ethyl acetate

  • Acidification of the aqueous layer to pH 4 using HCl (4 N) solution

  • Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, filtration, and concentration under reduced pressure

This synthetic approach yields 3-(2-hydroxypropan-2-yl)benzoic acid with a reported yield of approximately 76.25%, producing the product as a colorless oil . The relatively high yield makes this an efficient synthesis method for laboratory-scale production of this compound.

Applications and Research Significance

Research Context

In chemical screening libraries, 3-(2-Hydroxypropan-2-yl)benzoic acid is listed as a screening compound, indicating its potential relevance in drug discovery processes. Compounds with structural similarity to 3-(2-Hydroxypropan-2-yl)benzoic acid have been investigated for various bioactivities, including antimicrobial and preservative properties.

The compound's structure features a meta-substitution pattern, which often confers different biological activities compared to ortho or para substitution. This positioning may influence how the molecule interacts with biological targets, potentially affecting its pharmacological profile if used in drug development contexts.

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